molecular formula C23H27NO3 B028424 3-Quinuclidyl phenyl(2-phenylethyl)glycolate CAS No. 101711-13-1

3-Quinuclidyl phenyl(2-phenylethyl)glycolate

Cat. No.: B028424
CAS No.: 101711-13-1
M. Wt: 365.5 g/mol
InChI Key: GPVIJQIWNQUTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-azabicyclo[222]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate is a chemical compound with a complex structure that includes a bicyclic ring system and a butanoate ester

Preparation Methods

The synthesis of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves several steps. One common method starts with the preparation of the 1-azabicyclo[2.2.2]octane scaffold, which is then functionalized to introduce the hydroxy and diphenyl groups. The final step involves esterification to form the butanoate ester. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can undergo various chemical reactions, including:

Scientific Research Applications

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high affinity, potentially inhibiting enzyme activity or modulating receptor function. The hydroxy and diphenyl groups can also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate can be compared with other similar compounds, such as:

Properties

CAS No.

101711-13-1

Molecular Formula

C23H27NO3

Molecular Weight

365.5 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,4-diphenylbutanoate

InChI

InChI=1S/C23H27NO3/c25-22(27-21-17-24-15-12-19(21)13-16-24)23(26,20-9-5-2-6-10-20)14-11-18-7-3-1-4-8-18/h1-10,19,21,26H,11-17H2

InChI Key

GPVIJQIWNQUTQF-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(CCC3=CC=CC=C3)(C4=CC=CC=C4)O

Synonyms

1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2,4-diphenyl-butanoate

Origin of Product

United States

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